1,4-Dioxan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

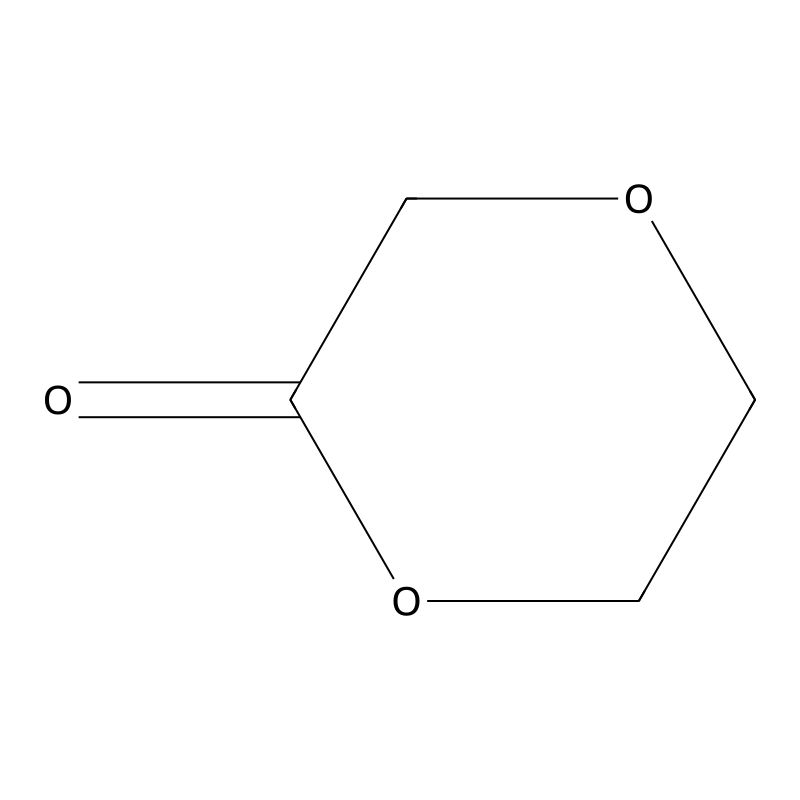

1,4-Dioxan-2-one, also known as p-Dioxanone, is a cyclic ester and lactone derived from 2-(2-hydroxyethoxy)acetic acid. It is characterized by its white crystalline solid form with a melting point of approximately 28 °C. This compound is notable for its ability to undergo ring-opening polymerization, which allows it to be utilized as a monomer in the production of biodegradable polymers such as polydioxanone. Its chemical structure consists of a dioxane ring with a carbonyl group, making it structurally similar to other lactones and cyclic ethers.

The biological activity of 1,4-dioxan-2-one is primarily linked to its degradation products. When used in medical applications, polydioxanone is known for its biocompatibility and biodegradability, making it suitable for use in sutures and other implantable devices. The degradation of polydioxanone releases non-toxic byproducts that are metabolized by the body, which contributes to its acceptance in medical applications .

There are several methods for synthesizing 1,4-dioxan-2-one:

- Continuous Gas-Phase Dehydrogenation: This method involves the dehydrogenation of diethylene glycol over a copper or copper chromite catalyst at elevated temperatures (around 280 °C), yielding high purity (up to 86%) .

- Carbonylation of 1,3-Dioxolane: In this process, carbon monoxide reacts with 1,3-dioxolane in the presence of a cation-exchange resin catalyst (such as Nafion NR-50) under high pressure and temperature conditions (25 MPa and 120 °C) to produce 1,4-dioxan-2-one with yields up to 40% .

- Recrystallization: The crude product can be purified through recrystallization techniques using aliphatic esters as solvents. This allows for the isolation of high-purity crystals (99+%) from the crude reaction mixture .

1,4-Dioxan-2-one has diverse applications across various fields:

- Biodegradable Polymers: As a monomer for polydioxanone, it is used in producing biodegradable sutures and drug delivery systems.

- Chemical Intermediates: It serves as an intermediate in synthesizing other chemical compounds.

- Research and Development: Its unique properties make it valuable in material science research focused on developing new polymers and composites.

Several compounds share structural similarities with 1,4-dioxan-2-one. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Trimethylene Carbonate | Cyclic Ester | More flexible due to an additional methylene group; used in similar applications but less biodegradable than polydioxanone. |

| γ-Butyrolactone | Lactone | Commonly used as a solvent and precursor; less stable than dioxanone under certain conditions. |

| ε-Caprolactone | Lactone | Known for its use in producing polycaprolactone; has different mechanical properties compared to polydioxanone. |

The uniqueness of 1,4-dioxan-2-one lies in its balance between mechanical properties and biodegradability, making it particularly suitable for medical applications where biocompatibility is crucial.